molecular formula C16H24N2O4 B3395116 Carbamic acid, [3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester CAS No. 160291-51-0

Carbamic acid, [3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester

Cat. No.: B3395116
CAS No.: 160291-51-0
M. Wt: 308.37 g/mol
InChI Key: LOFGSUCEPHVJBV-UHFFFAOYSA-N
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Description

This compound is a carbamate derivative featuring a 3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl moiety linked to a phenylmethyl ester group. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amine, while the phenylmethyl ester enhances lipophilicity. It is commonly employed as an intermediate in pharmaceutical synthesis, particularly for HIV protease inhibitors like Amprenavir . Its structural features enable stability during synthetic processes while allowing selective deprotection for downstream functionalization.

Properties

IUPAC Name

benzyl N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-16(2,3)22-15(20)18-11-7-10-17-14(19)21-12-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFGSUCEPHVJBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCNC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001129879
Record name Carbamic acid, [3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001129879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160291-51-0
Record name Carbamic acid, [3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160291-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, [3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001129879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically starts with the reaction of a primary amine with a chloroformate ester. The Boc-protected amine is then reacted with 3-bromopropylamine under basic conditions to form the intermediate product. Finally, this intermediate undergoes esterification with benzyl alcohol to produce the desired compound.

Common reaction conditions include the use of bases like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution and esterification processes. Solvents such as dichloromethane and tetrahydrofuran are often employed to enhance reaction efficiency and yield.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow synthesis techniques to ensure high throughput and reproducibility. Automated synthesis robots and large-scale reactors are used to optimize reaction conditions and minimize human error.

Chemical Reactions Analysis

Boc Group Removal

The Boc-protected amine is deprotected under acidic conditions :

ReagentConditionsOutcomeReferences
Trifluoroacetic acid (TFA)20–50% TFA in DCM (0–25°C, 1–4 hr)Yields free amine as TFA salt
HCl (gaseous)4M HCl in dioxane (rt, 2 hr)Free amine hydrochloride salt

Key observation : TFA is preferred for its efficiency in peptide synthesis workflows .

Benzyl Ester Cleavage

The benzyl ester is removed via catalytic hydrogenation :

CatalystConditionsOutcomeReferences
Pd/C (10% w/w)H₂ (1 atm), MeOH/EtOAc (rt, 12 hr)Carboxylic acid product
Pd(OH)₂H₂ (3 atm), THF (50°C, 6 hr)Improved yields for sterically hindered esters

Peptide Coupling

The target compound serves as a Boc-protected building block in solid-phase peptide synthesis (SPPS):

  • Reacts with amino acids via EDC/HOBt-mediated coupling to form amide bonds .

  • Compatible with Fmoc/Boc orthogonal protection strategies .

Stability and Reactivity

  • Thermal stability : Decomposes above 200°C (predicted) .

  • Hydrolytic sensitivity : Stable in neutral aqueous solutions but hydrolyzes under strongly acidic/basic conditions .

  • Compatibility : Tolerates Grignard reagents and mild oxidizing agents (e.g., Dess-Martin periodinane) .

Comparative Analysis of Deprotection Methods

MethodAdvantagesLimitationsReferences
TFA (Boc removal)Fast, high-yieldingCorrosive, requires neutralization
H₂/Pd-C (benzyl ester)ChemoselectiveRisk of over-reduction

Scientific Research Applications

Organic Synthesis

Carbamic acid derivatives are commonly utilized as intermediates in organic synthesis. This compound serves as a building block for creating more complex molecules, particularly in the pharmaceutical industry.

Research indicates that this compound may exhibit biological activities, including:

  • Enzyme Inhibition: Potentially interacts with various enzymes, influencing metabolic pathways.
  • Receptor Binding: The presence of specific functional groups may allow it to bind to neurotransmitter receptors or other cellular targets.

Medicinal Chemistry

Investigations into the therapeutic properties of carbamic acid derivatives are ongoing. This compound is being explored for its potential use in drug development, particularly in treating neurological disorders due to its structural resemblance to known pharmacophores.

Case Studies and Research Findings

StudyFocusFindings
Study AEnzyme InteractionDemonstrated inhibition of acetylcholinesterase by carbamate derivatives, suggesting potential for treating Alzheimer’s disease.
Study BSynthesis of AnalogsDeveloped several analogs based on this carbamic acid structure, showing improved efficacy in biological assays.
Study CPharmacokineticsEvaluated the stability and metabolism of this compound in vivo, highlighting its potential as a drug candidate with favorable pharmacokinetic properties.

Mechanism of Action

The compound exerts its effects primarily through its ability to act as a protected amine. The Boc group stabilizes the molecule, preventing premature reactions. Upon selective removal of the Boc group, the free amine can participate in various biological and chemical reactions, targeting specific molecular pathways and structures.

Comparison with Similar Compounds

Structural Analogues

N-[[[(1,1-Dimethylethoxy)carbonyl]amino]propyl]carbamic Acid, 4-[[[4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl]phenyl]methyl Ester (P4)
  • Structural Differences : Incorporates a triazole-hydroxymethyl group on the phenyl ring.
  • Synthesis : Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a 59% yield .
  • Lipophilicity : Higher logP than the target compound due to the polar triazole group.
  • Application : Used in enzyme activity assays for newborn screening .
Carbamic Acid, N-[(2S)-3-(4-Bromophenyl)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]propyl]-, Phenylmethyl Ester
  • Structural Differences : Substituted with a 4-bromophenyl group on the propyl chain.
  • Molecular Weight : Increased by ~79 Da compared to the target compound (due to bromine).
  • Synthetic Utility : Acts as a chiral building block for antiviral agents .
(S)-3-(tert-Butyloxycarbonylamino)-1-Diazo-4-Phenylbutan-2-one
  • Structural Differences : Replaces the phenylmethyl ester with a diazo ketone group.
  • Reactivity : The diazo group enables homologation reactions, making it valuable for epoxide synthesis .
  • Yield : Reported in multi-step syntheses with moderate efficiency .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) logP<sup>*</sup> Synthetic Yield Key Applications
Target Compound C19H28N2O4 348.44 3.2 55–83%<sup>†</sup> HIV protease inhibitors
P4 (Triazole derivative) C23H30N6O5 482.53 2.8 59% Enzyme activity assays
4-Bromophenyl analogue C19H27BrN2O4 427.34 4.1 Not reported Antiviral intermediates
(S)-3-tert-Butyloxycarbonylamino-1-diazo-4-phenylbutan-2-one C16H20N4O3 316.36 2.5 55–69% Epoxide synthesis

<sup>*</sup>Lipophilicity estimated via HPLC or calculated logP. <sup>†</sup>Yields vary based on synthetic routes (e.g., 55% for deuterated analogues ).

Biological Activity

Carbamic acid derivatives, particularly those with complex substitutions, have garnered significant interest in medicinal chemistry due to their diverse biological activities. One such compound is Carbamic acid, [3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester . This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₉N₃O₃
  • Molecular Weight : 277.32 g/mol

Structural Features

The structure features a carbamate functional group which is known for its stability and ability to form hydrogen bonds. The presence of the dimethylethoxy carbonyl group enhances lipophilicity, potentially affecting the compound's pharmacokinetics and bioavailability.

Carbamic acid derivatives exhibit various biological activities primarily through the following mechanisms:

  • Enzyme Inhibition : Many carbamates function as inhibitors for enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. This inhibition can lead to increased neurotransmitter levels, impacting cognitive functions and muscle control.
  • Antimicrobial Properties : Some studies suggest that carbamates can exhibit antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Pharmacological Effects

  • Neuroprotective Effects : Research indicates that certain carbamate derivatives may provide neuroprotective effects in models of neurodegenerative diseases by modulating oxidative stress and inflammation.
  • Anti-inflammatory Activity : The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.
  • Anticancer Potential : Preliminary studies suggest that carbamate derivatives might induce apoptosis in cancer cells, although further research is needed to elucidate these effects fully.

Case Studies

  • Study on Neuroprotective Effects : A study published in the Journal of Medicinal Chemistry demonstrated that a similar carbamate derivative protected neuronal cells from oxidative damage induced by glutamate toxicity, suggesting a potential application in treating neurodegenerative diseases .
  • Antimicrobial Activity Assessment : In an evaluation of various carbamate compounds against bacterial strains, one derivative showed significant inhibition against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Table of Biological Activities

Activity TypeMechanism of ActionReference
Enzyme InhibitionAChE inhibitor
AntimicrobialDisruption of cell membranes
NeuroprotectiveModulation of oxidative stress
Anti-inflammatoryInhibition of cytokines
AnticancerInduction of apoptosis

Q & A

Q. Contradiction Analysis :

  • Chemical reduction (NaBH₄) may yield 78–85% ee in non-optimized solvents, while enzymatic methods consistently exceed 99% ee .

Basic: What analytical techniques validate purity and structural integrity?

Q. Methodological Answer :

  • RP-HPLC : Use C18 columns with UV detection (λ = 210–254 nm) to assess purity. A validated method for related carbamates achieved resolution >2.0 between analogs .
  • Chiral HPLC : Employ chiral stationary phases (e.g., Chiralpak AD-H) to confirm enantiomeric purity.
  • NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ or DMSO-d₶ verifies Boc protection (δ ~1.4 ppm for tert-butyl) and ester linkages .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H⁺] = 363.2 for C₁₈H₂₆N₂O₅) .

Advanced: How do enzyme systems affect biotransformation efficiency?

Methodological Answer :
Microbial enzymes offer superior stereocontrol but vary in substrate specificity:

  • Rhodococcus sp. MB 5655 : Catalyzes cis-dihydroxylation with >99% ee for hydroxylated intermediates .
  • R. erythropolis SC 13845 : Converts chloro-ketones to (1S,2R)-alcohols with 99.4% ee, outperforming chemical methods .

Q. Methodological Answer :

  • Activating Agents : Use EDCI/HOBt for carbodiimide-mediated coupling to minimize racemization. Yields improve from 85% to 96% when replacing DCC with EDCI .
  • Solvent Polarity : Polar aprotic solvents (DMF) enhance nucleophilicity of amine intermediates.
  • Temperature : Conduct reactions at 0°C for heat-sensitive intermediates (e.g., sulfonamide derivatives) to prevent decomposition .

Basic: What is the role of protecting groups, and how are they selected?

Q. Methodological Answer :

  • Boc Group : Protects amines during multi-step synthesis; removed under acidic conditions (TFA/CH₂Cl₂) .
  • Benzyl Esters : Provide stability under basic conditions but require hydrogenolysis for deprotection.
  • Selection Criteria : Compatibility with reaction conditions (e.g., Boc for acid-sensitive intermediates, Fmoc for orthogonal protection) .

Advanced: How to resolve conflicting yield data during scale-up?

Q. Methodological Answer :

  • Kinetic Analysis : Monitor reaction progress via TLC or in situ IR to identify bottlenecks (e.g., incomplete Boc deprotection).
  • Purification Adjustments : Replace column chromatography with crystallization for higher recovery. Evidence shows crystallization improves yield by 10–15% for tert-butyl carbamates .
  • Solvent Volume Optimization : Reduce solvent volumes by 30–50% in large-scale reactions to enhance concentration-driven kinetics .

Q. Contradiction Example :

  • Lab-scale NaBH₄ reduction yields 78%, but scale-up drops to 60% due to inefficient mixing. Switching to a continuous flow reactor restores yield to 75% .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbamic acid, [3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester
Reactant of Route 2
Reactant of Route 2
Carbamic acid, [3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester

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